7-Methoxyindole
Overview
Description
7-Methoxyindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole ring system is known for its wide-ranging biological activities and is a core structure in many biologically active molecules. This compound, specifically, has a methoxy group attached to the seventh position of the indole ring, which can influence its chemical properties and biological activities .
Mechanism of Action
Target of Action
7-Methoxyindole, also known as 7-Methoxy-1H-indole, primarily targets tobacco cells . It has been shown to inhibit the growth of these cells . Additionally, it is used as a reactant for the preparation of various inhibitors, including tryptophan dioxygenase inhibitors , interleukin-2 inducible T cell kinase inhibitors , HIV-1 inhibitors , and histone deacetylase inhibitors .
Mode of Action
It is known that it interacts with its targets to inhibit their growth or function . For instance, it inhibits the growth of tobacco cells, an effect that can be partially reversed by indole and tryptophan .
Biochemical Pathways
This compound is involved in the preparation of various inhibitors, suggesting its involvement in multiple biochemical pathways . For instance, it is used in the preparation of tryptophan dioxygenase inhibitors, indicating its potential role in the tryptophan metabolism pathway . .
Result of Action
The primary known result of this compound’s action is the inhibition of tobacco cell growth . This inhibition can be partially reversed by indole and tryptophan . Additionally, it is used in the preparation of various inhibitors, suggesting it may have broader effects on cellular function .
Biochemical Analysis
Biochemical Properties
7-Methoxy-1H-indole plays a crucial role in biochemical reactions. It is used to study the effects of methoxy and amino substitution on the indole ring. The compound interacts with several enzymes and proteins, including tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles, and interleukin-2 inducible T cell kinase inhibitors . These interactions are essential for understanding the compound’s potential as an anticancer immunomodulator and its role in inhibiting tobacco cell growth, which can be partially reversed by indole and tryptophan .
Cellular Effects
7-Methoxy-1H-indole has significant effects on various types of cells and cellular processes. It inhibits tobacco cell growth, a process that can be partially reversed by indole and tryptophan . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. These effects are crucial for understanding the compound’s potential therapeutic applications, including its role in cancer treatment and immunomodulation.
Molecular Mechanism
The molecular mechanism of 7-Methoxy-1H-indole involves its interactions with various biomolecules. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression . These interactions are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-1H-indole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound inhibits tobacco cell growth, which can be partially reversed by indole and tryptophan . These findings highlight the importance of understanding the temporal effects of the compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 7-Methoxy-1H-indole vary with different dosages in animal models. Studies have shown that the compound’s effects can be dose-dependent, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in clinical applications.
Metabolic Pathways
7-Methoxy-1H-indole is involved in several metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 7-Methoxy-1H-indole within cells and tissues are crucial for understanding its biochemical properties. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are essential for determining the compound’s therapeutic potential and its effects on cellular function.
Subcellular Localization
The subcellular localization of 7-Methoxy-1H-indole is crucial for understanding its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These interactions are essential for determining the compound’s therapeutic potential and its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyindole can be achieved through various methods. One common approach involves the cyclization of ortho-substituted anilines. For instance, starting from 2-methoxyaniline, a series of reactions including nitration, reduction, and cyclization can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, which can efficiently introduce the methoxy group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyindole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The indole ring can be reduced under specific conditions to yield dihydroindoles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Dihydroindoles.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
7-Methoxyindole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cell growth and differentiation.
Medicine: Investigated for its potential as an anticancer agent and its role in modulating immune responses.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
5-Methoxy-1H-indole: Another methoxy-substituted indole with different biological properties.
6-Methoxy-1H-indole: Similar to 7-Methoxyindole but with the methoxy group at the sixth position.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methoxy group can affect the compound’s ability to interact with various biological targets, making it a valuable molecule for research and development .
Properties
IUPAC Name |
7-methoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOPPXYMWZOKRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185739 | |
Record name | 7-Methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3189-22-8 | |
Record name | 7-Methoxyindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3189-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-1H-indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003189228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxyindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-METHOXY-1H-INDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R05QK9RP4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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